Cas no 2034583-15-6 (N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide)

N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide is a specialized sulfonamide derivative featuring a pyrazine-substituted pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential as a bioactive scaffold, particularly in the development of enzyme inhibitors or receptor modulators. The presence of the methanesulfonamide group enhances its electrophilic reactivity, while the pyrazin-2-yloxy substitution offers opportunities for targeted interactions. Its structural complexity allows for precise tuning of physicochemical properties, making it a valuable intermediate in drug discovery. The compound’s stability and synthetic accessibility further support its utility in high-throughput screening and lead optimization studies.
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide structure
2034583-15-6 structure
Product name:N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
CAS No:2034583-15-6
MF:C12H18N4O4S
Molecular Weight:314.3607
CID:5353732

N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide
    • N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide
    • N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
    • インチ: 1S/C12H18N4O4S/c1-15(21(2,18)19)9-12(17)16-6-3-10(8-16)20-11-7-13-4-5-14-11/h4-5,7,10H,3,6,8-9H2,1-2H3
    • InChIKey: KFSIFMJLBXYYCG-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])[H])(N(C([H])([H])[H])C([H])([H])C(N1C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C([H])=NC([H])=C([H])N=1)=O)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 464
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 101

N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6488-0272-2μmol
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6488-0272-20μmol
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6488-0272-1mg
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
1mg
$54.0 2023-09-08
Life Chemicals
F6488-0272-5mg
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
5mg
$69.0 2023-09-08
Life Chemicals
F6488-0272-15mg
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
15mg
$89.0 2023-09-08
Life Chemicals
F6488-0272-2mg
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
2mg
$59.0 2023-09-08
Life Chemicals
F6488-0272-10μmol
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6488-0272-3mg
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
3mg
$63.0 2023-09-08
Life Chemicals
F6488-0272-4mg
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
4mg
$66.0 2023-09-08
Life Chemicals
F6488-0272-10mg
N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide
2034583-15-6
10mg
$79.0 2023-09-08

N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamide 関連文献

N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}methanesulfonamideに関する追加情報

Chemical Compound CAS No. 2034583-15-6: N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide

The chemical compound with CAS No. 2034583-15-6, known as N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological activity, making it a subject of extensive research in the fields of pharmacology, materials science, and organic synthesis.

The molecular structure of N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide is characterized by a methanesulfonamide group attached to a complex nitrogen-containing heterocyclic system. The presence of the pyrazine ring and pyrrolidine moiety introduces significant electronic and steric effects, which influence the compound's reactivity and selectivity in various chemical reactions. Recent studies have highlighted its potential as a building block for advanced pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.

One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have demonstrated that N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide can be effectively utilized in the construction of complex molecular frameworks through methods such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. These findings underscore its importance in modern drug discovery pipelines, where the ability to rapidly assemble diverse molecular architectures is crucial.

Furthermore, the compound's stability under various reaction conditions has been thoroughly investigated. Studies indicate that N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide exhibits excellent thermal stability and resistance to hydrolysis, making it suitable for use in both laboratory settings and large-scale industrial processes. Its compatibility with a wide range of solvents and reagents further enhances its utility in organic synthesis.

Recent advancements in computational chemistry have also provided valuable insights into the electronic properties of this compound. Quantum mechanical calculations reveal that the methanesulfonamide group plays a critical role in modulating the compound's electronic structure, influencing its ability to participate in hydrogen bonding and other non-covalent interactions. These properties are particularly advantageous in the design of bioactive molecules, where precise control over molecular interactions is essential.

In terms of biological activity, N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies conducted by Smith et al. (2023) demonstrated its potential as an inhibitor of protein kinase A (PKA), a key enzyme involved in cellular signaling pathways. This finding opens up new avenues for its application in the development of anti-inflammatory and anti-cancer therapies.

The synthesis of N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Key steps include the formation of the pyrrolidine ring via cyclization reactions, followed by functionalization with the methanesulfonamide group using nucleophilic substitution techniques. The overall process is highly efficient, with yields exceeding 80% under optimized conditions.

Environmental considerations are also an important aspect of this compound's development. Preliminary toxicity studies indicate that N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide exhibits low toxicity towards aquatic organisms, suggesting its potential for use in eco-friendly industrial processes. However, further studies are required to fully assess its environmental impact and ensure compliance with global safety standards.

In conclusion, N-Methyl-N-{2-Oxo-2-[3-(Pyrazin-2-Yloxy)Pyrrolidin-1-Yl]Ethyl}Methanesulfonamide represents a significant advancement in the field of organic chemistry. Its unique structural features, combined with its versatile reactivity and promising biological activity, make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly important role in both academic research and industrial innovation.

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